5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is a chemical compound with the molecular formula C9H6ClFN4. It is a pyrimidine derivative that contains both chlorine and fluorine atoms, making it a compound of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine typically involves the reaction of 5-chloro-2-fluoropyridine with pyrimidine derivatives under specific conditions. One common method involves the use of potassium carbonate (K2CO3) as a base in a C-N bond-forming reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it suitable for different applications.
Common Reagents and Conditions
Potassium Carbonate (K2CO3): Used as a base in C-N bond-forming reactions.
Sodium Nitrite (NaNO2): Used in diazotization reactions to introduce nitrogen-containing groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with various amines can produce 5-fluoro-2-amino pyrimidines .
Wissenschaftliche Forschungsanwendungen
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-fluoropyrimidine: A related compound used in similar synthetic applications.
5-Fluoro-2-amino pyrimidine: Another pyrimidine derivative with similar chemical properties.
Uniqueness
5-(5-Chloro-2-fluoropyridin-3-YL)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise control over molecular interactions is required .
Eigenschaften
Molekularformel |
C9H6ClFN4 |
---|---|
Molekulargewicht |
224.62 g/mol |
IUPAC-Name |
5-(5-chloro-2-fluoropyridin-3-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C9H6ClFN4/c10-6-1-7(8(11)13-4-6)5-2-14-9(12)15-3-5/h1-4H,(H2,12,14,15) |
InChI-Schlüssel |
QTCKKLTVMAXFBI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NC(=C1C2=CN=C(N=C2)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.